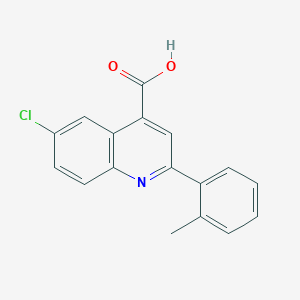

6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid

CAS No.: 669726-49-2

Cat. No.: VC2507644

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 669726-49-2 |

|---|---|

| Molecular Formula | C17H12ClNO2 |

| Molecular Weight | 297.7 g/mol |

| IUPAC Name | 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H12ClNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-8-11(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) |

| Standard InChI Key | XJIIWWXZEKPFPP-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

| Canonical SMILES | CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS No. 669726-49-2) is a quinoline derivative characterized by a 2-methylphenyl group at position 2, a chlorine atom at position 6, and a carboxylic acid group at position 4 of the quinoline core structure. The compound's molecular structure consists of three aromatic rings: a quinoline bicyclic system and a methylphenyl moiety, connected through a C-C bond .

Physical and Chemical Data

The comprehensive physical and chemical properties of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid

Structural Features

The molecule possesses several notable structural features that contribute to its chemical behavior and potential applications:

-

The quinoline heterocycle provides a rigid, planar framework with nitrogen as a hydrogen bond acceptor.

-

The carboxylic acid group at position 4 offers hydrogen bond donor and acceptor capabilities, making it suitable for interactions with biological targets.

-

The chlorine substituent at position 6 enhances lipophilicity and can influence binding interactions through halogen bonding .

-

The 2-methylphenyl group introduces steric bulk and hydrophobicity, potentially affecting the compound's ability to interact with biological receptors .

Applications and Research Findings

Research Applications

6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is primarily used as a research chemical, with applications in medicinal chemistry and organic synthesis. Its quinoline core structure makes it particularly interesting for drug discovery efforts, as quinoline derivatives have historically demonstrated a wide range of biological activities.

Similar Compounds and Structural Analogues

Several structurally related compounds have been reported in the literature, providing context for understanding the potential properties and applications of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid:

Structural Analogues

Table 2: Structural Analogues of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid

These structural analogues share the quinoline-4-carboxylic acid core but differ in substituents at positions 2 and 6, which can significantly affect their physicochemical properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume